2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylcyclohexyl)acetamide
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Overview
Description
2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylcyclohexyl)acetamide is an organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylcyclohexyl)acetamide typically involves the following steps:
Formation of the triazole ring: This can be achieved by reacting an appropriate hydrazine derivative with a nitrile compound under acidic or basic conditions.
Introduction of the sulfanyl group: The triazole intermediate is then reacted with a thiol compound to introduce the sulfanyl group.
Acylation: The final step involves the acylation of the triazole-thiol intermediate with 2-methyl-cyclohexyl-acetic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Optimization of reaction conditions: Temperature, pressure, and solvent choice are optimized to maximize yield.
Purification techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylcyclohexyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated products.
Scientific Research Applications
2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylcyclohexyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Pharmaceuticals: It may be used as a precursor for the synthesis of pharmaceutical compounds.
Materials Science: It can be used in the development of new materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylcyclohexyl)acetamide involves:
Molecular Targets: It may target enzymes or receptors involved in microbial or cancer cell proliferation.
Pathways Involved: It can interfere with DNA synthesis, protein synthesis, or cell membrane integrity, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
- 2-[(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid
Uniqueness
2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylcyclohexyl)acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other triazole derivatives.
Properties
Molecular Formula |
C17H23N5OS |
---|---|
Molecular Weight |
345.5 g/mol |
IUPAC Name |
2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylcyclohexyl)acetamide |
InChI |
InChI=1S/C17H23N5OS/c1-12-7-5-6-10-14(12)19-15(23)11-24-17-21-20-16(22(17)18)13-8-3-2-4-9-13/h2-4,8-9,12,14H,5-7,10-11,18H2,1H3,(H,19,23) |
InChI Key |
YZEVGLYKDZQBJA-UHFFFAOYSA-N |
SMILES |
CC1CCCCC1NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3 |
Canonical SMILES |
CC1CCCCC1NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3 |
Origin of Product |
United States |
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